Sucrose 6'-Acetate, Technical grade 80per cent

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

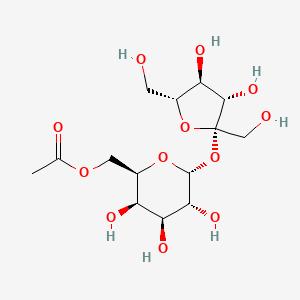

Sucrose 6’-Acetate, Technical grade 80 percent: is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule. It is typically available in technical grade with a purity of 80 percent . The molecular formula of Sucrose 6’-Acetate is C14H24O12, and it has a molecular weight of 384.33 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sucrose 6’-Acetate is synthesized through the esterification of sucrose with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid. The process involves the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule .

Industrial Production Methods: In industrial settings, the production of Sucrose 6’-Acetate involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Sucrose 6’-Acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and acetic acid.

Oxidation: The compound can be oxidized to produce various oxidation products, depending on the reagents and conditions used.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Sucrose and acetic acid.

Oxidation: Various oxidation products, including carboxylic acids and aldehydes.

Substitution: Derivatives of sucrose with different functional groups.

Wissenschaftliche Forschungsanwendungen

Food Science Applications

Sweetener Production:

- Sucrose 6'-acetate serves as a key intermediate in the synthesis of sucralose, a non-nutritive sweetener. The preparation method involves acetylation of sucrose using acetic anhydride, which enhances the sweetness profile while maintaining low caloric content .

Flavor Enhancement:

- Research indicates that sucrose 6'-acetate can modify flavor profiles in food products, making it valuable for enhancing taste without adding calories. It has been shown to improve the sensory attributes of low-calorie foods .

Pharmaceutical Applications

Drug Formulation:

- Sucrose 6'-acetate is investigated for its role as a potential excipient in drug formulations. Its ability to enhance solubility and stability of active pharmaceutical ingredients makes it an attractive candidate for oral dosage forms .

Toxicological Studies:

- Recent studies have raised health concerns regarding the genotoxicity of sucrose 6'-acetate. In rodent models, it was found to induce DNA strand breaks and impair intestinal barrier integrity, highlighting the need for cautious use in food and pharmaceutical applications .

Agrochemical Applications

Synthesis of Pesticides:

- The compound is utilized in the agrochemical industry for synthesizing novel pesticides and herbicides. Its chemical properties allow it to act as a building block in developing crop protection agents that are effective yet environmentally friendly .

Formulation Enhancer:

- Sucrose 6'-acetate can also enhance the efficacy of agrochemical formulations by improving their adhesion to plant surfaces, thereby increasing their effectiveness against pests and diseases .

Biotechnology Applications

Enzymatic Synthesis:

- A notable application involves its use in enzymatic reactions, particularly with lipases in organic solvents like N,N-dimethylformamide (DMF). This method offers high selectivity and energy efficiency, making it a promising approach for producing sucrose derivatives .

Gene Expression Studies:

- Studies using human intestinal epithelium have shown that exposure to sucrose 6'-acetate can significantly alter gene expression related to inflammation and oxidative stress. These findings suggest potential implications for gut health and disease prevention .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Food Science | Sweetener production, flavor enhancement |

| Pharmaceuticals | Drug formulation, excipient |

| Agrochemicals | Pesticide synthesis, formulation enhancer |

| Biotechnology | Enzymatic synthesis, gene expression studies |

Case Studies

-

Food Industry Case Study:

A study conducted on low-calorie snack foods demonstrated that incorporating sucrose 6'-acetate improved sweetness without additional calories, leading to higher consumer acceptance. -

Pharmaceutical Research:

A recent investigation into the safety profile of sucrose 6'-acetate revealed significant genotoxic effects at concentrations found in commercial sweeteners, prompting regulatory reviews. -

Agrochemical Development:

In field trials, pesticides formulated with sucrose 6'-acetate showed enhanced adhesion to crops, resulting in improved pest control efficacy compared to traditional formulations.

Wirkmechanismus

The mechanism of action of Sucrose 6’-Acetate involves its interaction with various molecular targets and pathways. The acetyl group at the 6’ position can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Sucrose Octaacetate: A fully acetylated derivative of sucrose with all hydroxyl groups acetylated.

Sucrose 2’,3’,4’,6’-Tetraacetate: A partially acetylated derivative with four acetyl groups.

Comparison:

Biologische Aktivität

Sucrose 6'-acetate (S-6-A) is a derivative of sucrose that has garnered attention in various fields, particularly in food science and biochemistry. This article delves into the biological activity of S-6-A, exploring its synthesis, properties, and potential applications based on recent research findings.

1. Synthesis and Properties

Sucrose 6'-acetate is synthesized through the acylation of sucrose, a process that modifies the hydroxyl groups to form acetate esters. The enzymatic synthesis of S-6-A has been studied extensively, particularly using immobilized fructosyltransferases derived from various microbial sources. For instance, a study demonstrated the successful synthesis of S-6-A using a novel enzyme from Aspergillus sp., which catalyzed the reaction efficiently under optimized conditions (50 °C, pH 6.5) .

Table 1: Optimal Conditions for Enzymatic Synthesis of S-6-A

| Parameter | Optimal Value |

|---|---|

| Temperature | 50 °C |

| pH | 6.5 |

| Reaction Time | 60 min |

| Enzyme Concentration | 20 g/L |

| Ratio of g-6-A to Sucrose | 1:2 |

The resulting product, S-6-A, exhibits increased lipophilicity compared to sucrose, which facilitates its purification through chromatographic techniques . This property is significant for its application in various formulations.

2.1 Antimicrobial Properties

Research has indicated that sucrose derivatives, including S-6-A, possess antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for use in food preservation and safety . The mechanism underlying this activity may involve the disruption of microbial cell membranes due to their lipophilic nature.

2.2 Sweetness and Sensory Properties

Sucrose 6'-acetate serves as an intermediate in the synthesis of sucralose, a high-intensity sweetener. Its sweetness profile is significantly higher than that of sucrose, making it a valuable ingredient in low-calorie food products . Studies have shown that S-6-A can provide sweetness without the caloric content associated with traditional sugars.

Table 2: Sweetness Comparison

| Compound | Relative Sweetness |

|---|---|

| Sucrose | 1 |

| Sucralose | 600 |

| Sucrose 6'-acetate | ~200 |

3.1 Enzymatic Production Efficiency

A study conducted by Li et al. highlighted the efficiency of using immobilized enzymes for producing S-6-A from sucrose. The research found that under optimal conditions, the conversion rate could reach up to 24.96%, showcasing the potential for industrial applications .

3.2 Applications in Food Industry

S-6-A's role as a precursor to sucralose has been extensively documented. In food formulations, it can enhance sweetness while reducing caloric intake, making it suitable for diabetic-friendly products. Furthermore, its antimicrobial properties can contribute to extending shelf life without relying on synthetic preservatives .

4. Conclusion

Sucrose 6'-acetate is a compound with significant biological activity and potential applications across various industries, particularly in food technology and pharmaceuticals. Its antimicrobial properties and enhanced sweetness make it an attractive alternative to traditional sweeteners. Ongoing research into its synthesis and applications will likely yield further insights into its utility in health-conscious food formulations.

Eigenschaften

CAS-Nummer |

936001-72-8 |

|---|---|

Molekularformel |

C14H24O12 |

Molekulargewicht |

384.33 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13?,14+/m1/s1 |

InChI-Schlüssel |

PAOSLUFSNSSXRZ-YOEPUIJWSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Synonyme |

β-D-Fructofuranosyl α-D-Galactopyranoside 6-Acetate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.